1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a synthetic compound that incorporates a 2,4-dichlorophenoxy moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Compounds with a similar 2,4-dichlorophenoxyacetamide structure have been evaluated as potential c-met kinase inhibitors . The c-Met kinase is involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds may bind to met1160 from the hinge region of the c-met kinase . This binding could potentially inhibit the kinase activity, thereby affecting the cellular processes it regulates.
Biochemical Pathways
C-met kinase, a potential target of this compound, is known to activate several signaling pathways involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
Compounds with a similar structure have shown antiproliferative activities against certain cancer cell lines . For instance, compound 6f, a 2,4-dichlorophenoxyacetamide-chalcone hybrid, demonstrated long-term antiproliferative effects and exerted antimigratory activity on MCF-7 and A549 cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate reagents to form the desired spiro compound. One common method involves the use of thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry ethanol or acetone with anhydrous potassium carbonate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of herbicides and plant growth regulators.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetamide derivatives: Compounds with anti-inflammatory and antimicrobial properties.
Thiosemicarbazide derivatives: Known for their potential antitumor activities.
Uniqueness
1’-(2-(2,4-Dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity in targeting biological molecules compared to other similar compounds.
Properties
IUPAC Name |
1'-[2-(2,4-dichlorophenoxy)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c21-13-5-6-17(16(22)11-13)26-12-18(24)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)27-20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQUEVRDMYCMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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